Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate
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Overview
Description
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is an organic compound that features a unique combination of functional groups, including a fluoro, methoxy, and sulfinyl group attached to a benzene ring, along with an ethyl acetate moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate typically involves multi-step organic reactions. One common method starts with the fluorination of 4-methoxybenzene, followed by sulfoxidation to introduce the sulfinyl group. The final step involves esterification with ethyl acetate under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate.
Reduction: Formation of ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate involves its interaction with various molecular targets. The sulfinyl group can act as an electrophile, while the fluoro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect specific pathways in biological systems, making the compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
- Ethyl fluoro(4-methoxybenzene-1-sulfonyl)acetate
- Ethyl fluoro(4-methoxybenzene-1-sulfanyl)acetate
- Ethyl fluoro(4-methoxybenzene-1-sulfinyl)propionate
Uniqueness
Ethyl fluoro(4-methoxybenzene-1-sulfinyl)acetate is unique due to the presence of the sulfinyl group, which imparts distinct reactivity compared to its sulfonyl and sulfanyl analogs
Properties
CAS No. |
129599-92-4 |
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Molecular Formula |
C11H13FO4S |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-(4-methoxyphenyl)sulfinylacetate |
InChI |
InChI=1S/C11H13FO4S/c1-3-16-11(13)10(12)17(14)9-6-4-8(15-2)5-7-9/h4-7,10H,3H2,1-2H3 |
InChI Key |
PVLZNTGFLZIOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(F)S(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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